molecular formula C11H16BNO4 B7954163 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,4-diol

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,4-diol

Cat. No.: B7954163
M. Wt: 237.06 g/mol
InChI Key: XSBQZOMJWVCVBD-UHFFFAOYSA-N
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Description

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,4-diol is a compound that features a pyridine ring substituted with a dioxaborolane group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,4-diol typically involves the borylation of pyridine derivatives. One common method includes the use of bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using solvents like tetrahydrofuran (THF) or toluene, and requires heating to facilitate the formation of the boronate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine-2,4-dione derivatives, while Suzuki-Miyaura coupling can produce various substituted pyridines .

Mechanism of Action

The mechanism by which 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,4-diol exerts its effects involves its ability to form stable boronate esters. These esters can interact with various molecular targets, including enzymes and receptors, through covalent bonding. The compound’s boron atom can also participate in Lewis acid-base interactions, influencing the reactivity and stability of the molecules it interacts with .

Comparison with Similar Compounds

Properties

IUPAC Name

4-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO4/c1-10(2)11(3,4)17-12(16-10)8-7(14)5-6-13-9(8)15/h5-6H,1-4H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBQZOMJWVCVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CNC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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